2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, such as piperidine, to form an intermediate. This intermediate undergoes cyclization with 4-hydroxycoumarin under basic conditions to yield the desired chromene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-one.
Reduction: 2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-amine.
Substitution: Derivatives with different alkyl or acyl groups attached to the amino group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, 2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is studied for its potential as an enzyme inhibitor. Its trifluoromethyl group enhances its binding affinity to various biological targets.
Medicine
Medically, this compound is investigated for its potential anti-cancer and anti-inflammatory properties. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, allowing it to effectively inhibit or modulate the activity of these targets. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile: Lacks the trifluoromethyl group, resulting in lower biological activity.
2-amino-7-hydroxy-4-[3-(methyl)phenyl]-4H-chromene-3-carbonitrile: The methyl group does not provide the same level of stability and activity as the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile makes it unique compared to its analogs. This group enhances the compound’s biological activity, stability, and binding affinity, making it a more potent and effective molecule for various applications.
Properties
IUPAC Name |
2-amino-7-hydroxy-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)10-3-1-2-9(6-10)15-12-5-4-11(23)7-14(12)24-16(22)13(15)8-21/h1-7,15,23H,22H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSVOIMROLVWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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